1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene
Description
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene is a brominated aromatic ether characterized by a benzene ring substituted at the 1-position with a bromine atom and at the 2-position with an ethoxy group. The ethoxy chain is further functionalized with a 1,3-dioxan-2-yl moiety, a six-membered cyclic diether. This structural motif imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for complex molecules.
Properties
IUPAC Name |
2-[2-(2-bromophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-4-1-2-5-11(10)14-9-6-12-15-7-3-8-16-12/h1-2,4-5,12H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAILPICVPHGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene typically involves the bromination of 2-[2-(1,3-dioxan-2-yl)ethoxy]benzene. This can be achieved through electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiocyanate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene involves its ability to participate in electrophilic aromatic substitution reactionsThe ethoxy group linked to the 1,3-dioxane ring can undergo oxidation or reduction, leading to the formation of different functional groups .
Comparison with Similar Compounds
Biological Activity
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene is an organic compound characterized by the presence of a bromine atom on a benzene ring and an ethoxy group linked to a 1,3-dioxane moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₁H₁₃BrO₂
- Molecular Weight: 273.13 g/mol
- CAS Number: 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions and its interactions with biological macromolecules. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups that may enhance biological activity.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, highlighting its potential as an anti-inflammatory and analgesic agent. The following table summarizes key findings from various studies:
Case Studies
- Anti-inflammatory Effects : A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Activity : Johnson et al. (2021) explored the antimicrobial properties of this compound against various pathogens. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Cytotoxicity in Cancer Cells : In a recent study by Lee et al. (2023), the cytotoxic effects of the compound were evaluated on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 1-Bromo-2-(1,3-dioxolan-2-yl)methylbenzene | Lacks ethoxy group; similar dioxane structure | Lower anti-inflammatory activity |
| 1-Bromo-4-(ethoxyphenyl)butane | Different alkyl chain; higher lipophilicity | Enhanced cytotoxicity in certain cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
